molecular formula C19H22ClN3O2 B2374878 1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2034407-09-3

1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B2374878
CAS No.: 2034407-09-3
M. Wt: 359.85
InChI Key: RTWSFSSNPGZUFT-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorobenzyl group, a pyridinyl group, and a tetrahydropyran moiety, all linked through a urea functional group. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.

    Pyridinyl Intermediate: Pyridine-3-carboxaldehyde is reacted with an appropriate Grignard reagent to form the pyridinyl intermediate.

    Tetrahydropyran Intermediate: The tetrahydropyran moiety is introduced through a nucleophilic substitution reaction.

    Coupling Reaction: The final step involves the coupling of the chlorobenzyl, pyridinyl, and tetrahydropyran intermediates with urea under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-3-(pyridin-2-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
  • 1-(4-chlorobenzyl)-3-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)urea

Uniqueness

1-(4-chlorobenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, making it a distinct compound for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[oxan-4-yl(pyridin-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-17-5-3-14(4-6-17)12-22-19(24)23-18(15-7-10-25-11-8-15)16-2-1-9-21-13-16/h1-6,9,13,15,18H,7-8,10-12H2,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWSFSSNPGZUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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